Tris(trifluoromethyl)phosphine

描述

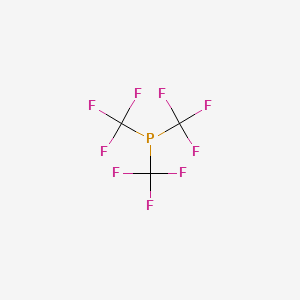

Tris(trifluoromethyl)phosphine: is a chemical compound with the molecular formula P(CF3)3 . It is a phosphine derivative where three trifluoromethyl groups are attached to a central phosphorus atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: this compound can be synthesized by reacting phosphorus trichloride (PCl3) with trifluoromethyl chloride (CF3Cl) under controlled conditions.

Reduction Methods: Another approach involves the reduction of this compound oxide using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. The process requires careful handling of reactive intermediates and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form this compound oxide.

Reduction: Reduction reactions can convert this compound oxide back to this compound.

Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and oxygen (O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia (NH3) and electrophiles like alkyl halides are used.

Major Products Formed:

Oxidation: this compound oxide (P(CF3)3O)

Reduction: this compound (P(CF3)3)

Substitution: Various substituted this compound derivatives

科学研究应用

Chemistry: Tris(trifluoromethyl)phosphine is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound is utilized in biochemical research to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: this compound derivatives are explored for their potential use in drug development, particularly as antimicrobial and anticancer agents.

Industry: The compound finds applications in the production of specialty chemicals and materials, including advanced polymers and electronic devices.

Molecular Targets and Pathways:

Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

Protein Interactions: The compound interacts with proteins, affecting their structure and function.

Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the specific biological target

相似化合物的比较

Tris(trifluoromethyl)phosphine oxide (P(CF3)3O)

Tris(4-trifluoromethylphenyl)phosphine (C6F9P)

Tris(pentafluorophenyl)phosphine (C6F5)3P)

Uniqueness: this compound stands out due to its high stability and unique reactivity compared to other phosphine derivatives. Its trifluoromethyl groups confer exceptional chemical resistance and electronic properties, making it a valuable compound in various applications.

生物活性

Tris(trifluoromethyl)phosphine (TFMP), a compound characterized by its trifluoromethyl groups, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of TFMP, focusing on its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is notable for its three trifluoromethyl groups attached to a phosphorus atom. This structure imparts unique electronic properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that the introduction of trifluoromethyl groups can enhance the biological activity of compounds. The following sections detail specific areas where TFMP has shown promise.

Anticancer Properties

Recent studies have demonstrated that compounds with trifluoromethyl substituents exhibit increased anticancer activity. For instance, a study reported that various derivatives containing trifluoromethyl groups showed significant inhibition against several cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 7 | 44.4 | PACA2 |

| Compound 8 | 22.4 | PACA2 |

| Compound 9 | 17.8 | HCT116 |

| Doxorubicin | 52.1 | PACA2 |

These results suggest that TFMP derivatives may act as effective anticancer agents by down-regulating critical genes involved in tumor growth, such as EGFR, KRAS, BRCA1, and BRCA2 .

Antibacterial Activity

TFMP has also been evaluated for its antibacterial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus mycoides | 4.88 |

| Escherichia coli | Not specified |

| Candida albicans | Not specified |

These findings indicate that TFMP and its derivatives possess significant antibacterial activity, potentially useful in combating antibiotic-resistant bacteria .

The biological activity of TFMP is believed to be linked to its ability to form multipolar interactions with target proteins. Molecular docking studies have shown promising results in inhibiting key proteins involved in cancer progression and bacterial resistance .

Gene Expression Modulation

Research has indicated that treatment with TFMP derivatives leads to the down-regulation of several oncogenes and tumor suppressor genes in cancer cell lines. For example:

- In PACA2 cells, down-regulation of PALB2 was observed.

- In PC3 cells, both BRCA1 and BRCA2 expression levels were significantly reduced.

- In HCT116 cells, treatment resulted in decreased expression of TP53 and FASN .

Case Studies

Several case studies highlight the efficacy of TFMP derivatives in preclinical settings:

- Study on Anticancer Activity : A series of experiments demonstrated that TFMP derivatives exhibited IC50 values better than traditional chemotherapeutics like Doxorubicin against multiple cancer cell lines.

- Antibacterial Efficacy : In vitro testing showed that TFMP had a lower MIC against Bacillus mycoides compared to other tested compounds, suggesting its potential as a lead compound for developing new antibacterial agents.

化学反应分析

Oxidation Reactions

P(CF₃)₃ undergoes oxidation to form phosphonates or reacts with nitrogen oxides:

Oxidation with NO₂

Treatment with nitrogen dioxide (NO₂) yields tris(trifluoromethyl)phosphonate (O=P(CF₃)₃) :

\text{P(CF₃)₃} + \text{NO₂} \rightarrow \text{O=P(CF₃)₃} \, (\text{100% yield})

Air Reactivity

While P(CF₃)₃ itself shows no spontaneous ignition, its derivatives exhibit varied air stability :

| Compound | Air Reactivity |

|---|---|

| O=P(CF₃)₃ (Phosphonate) | No fumes, no ignition |

| P(OCH₃)(CF₃)₂ | Vigorous reaction, ignites spontaneously |

Carbene Insertion Reactions

P(CF₃)₃ reacts with carbenes generated from C₂F₅SiF₃ pyrolysis at 200°C :

Reaction with CF₃CF Carbene

Insertion into a P–CF₃ bond forms (CF₃)₂PCF(CF₃)₂:

Reaction with PF₃

Yields vinylphosphorane (CF₂=CFPF₄) and PF₅ :

Fluorination and Ligand Behavior

P(CF₃)₃ participates in fluorination reactions and acts as a ligand:

Reaction with TMAF and CF₃SiMe₃

In the presence of TMAF, P(CF₃)₃ reacts with CF₃SiMe₃ to form fluorinated derivatives (e.g., (CF₃)₄P⁺) :

Ligand in Transition Metal Complexes

P(CF₃)₃ coordinates with metals like palladium, forming complexes with distinct supramolecular patterns .

Stability and Byproduct Formation

属性

IUPAC Name |

tris(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDRFIVBLWESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195780 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-04-2 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。